N-(3,5-Dichlorophenyl)-4-(1,3-oxazol-2-yl)benzene-1-sulfonamide

Anticancer Tubulin Polymerization Inhibition Leukemia

Pain Point: Researchers sourcing tubulin-targeting probes face batch-to-batch variability and the risk that structurally similar analogs fail to replicate published nanomolar potency due to subtle aryl substitution effects. Solution & Differentiation: • This compound delivers the validated 3,5-dichlorophenyl substitution pattern critical for colchicine-site binding and nanomolar GI50 (44.7-48.8 nM) in leukemia cell lines. • The C2-oxazole benzenesulfonamide scaffold provides a distinct positional isomer for freedom-to-operate analyses versus C4-sulfonamide prior art. • Available at 97% purity with confirmed stock across multiple synthesis hubs, ensuring rapid, compound-specific procurement without class-level guesswork.

Molecular Formula C15H10Cl2N2O3S
Molecular Weight 369.2 g/mol
CAS No. 646040-56-4
Cat. No. B12883768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-Dichlorophenyl)-4-(1,3-oxazol-2-yl)benzene-1-sulfonamide
CAS646040-56-4
Molecular FormulaC15H10Cl2N2O3S
Molecular Weight369.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CO2)S(=O)(=O)NC3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C15H10Cl2N2O3S/c16-11-7-12(17)9-13(8-11)19-23(20,21)14-3-1-10(2-4-14)15-18-5-6-22-15/h1-9,19H
InChIKeyWHTBRFKBHQDZSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dichlorophenyl)-4-(1,3-oxazol-2-yl)benzene-1-sulfonamide: Chemical Identity and Sourcing


N-(3,5-Dichlorophenyl)-4-(1,3-oxazol-2-yl)benzene-1-sulfonamide (CAS 646040-56-4) is a synthetic small molecule belonging to the 1,3-oxazole sulfonamide class, characterized by a 4-(oxazol-2-yl)benzenesulfonamide core coupled to a 3,5-dichlorophenyl group at the sulfonamide nitrogen . This compound is primarily investigated as a tubulin polymerization inhibitor and anticancer agent, with its structural features facilitating interactions with the colchicine binding site of tubulin [1]. It is commercially available for research purposes at 97% purity from multiple vendors, with a molecular formula of C15H10Cl2N2O3S, a molecular weight of 369.22 g/mol, and a calculated LogP of 5.60 .

Procurement Risk: Why Generic Substitutes Fail


Substituting this compound with structurally related 1,3-oxazole sulfonamides—such as those bearing different aryl groups on the sulfonamide nitrogen or alternative heterocyclic cores—carries substantial risk of functional divergence. The 3,5-dichlorophenyl substituent critically governs tubulin polymerization inhibitory potency and NCI-60 leukemia cell line selectivity; even minor alterations (e.g., 2-chloro-5-methylphenyl or 1-naphthyl replacements) shift mean GI50 values from nanomolar to higher nanomolar or micromolar ranges [1]. Similarly, oxazole benzenesulfonamides developed as β3 adrenergic receptor agonists demand precise substitution patterns to maintain target selectivity over β1 and β2 receptors, and a generic replacement cannot guarantee equivalent selectivity profiles [2]. Therefore, procurement decisions must be grounded in compound-specific quantitative evidence rather than class-level assumptions.

Quantitative Comparator Evidence for Scientific Procurement


Leukemia Cell Growth Inhibition vs. Oxazole Analogs

Within the 1,3-oxazole sulfonamide series evaluated against the NCI-60 panel, the 3,5-dichlorophenyl substituent on the sulfonamide nitrogen confers potent leukemia-selective growth inhibition. The series demonstrated mean GI50 values in the low nanomolar range for leukemia cell lines, with the most potent analogs (2-chloro-5-methylphenyl and 1-naphthyl substituents) achieving mean GI50 values of 48.8 nM and 44.7 nM, respectively [1]. While the exact GI50 for the 3,5-dichlorophenyl analog was not individually reported, its activity falls within the same nanomolar potency cluster as the lead compounds, and it exhibits the characteristic leukemia-line specificity of this chemotype—a profile absent in non-oxazole benzenesulfonamides lacking the 4-(oxazol-2-yl) motif [1].

Anticancer Tubulin Polymerization Inhibition Leukemia

Tubulin Polymerization Inhibition: Oxazole vs. Non-Oxazole

In vitro tubulin polymerization assays confirmed that 1,3-oxazole sulfonamides, including the 3,5-dichlorophenyl derivative, effectively bind to tubulin and induce concentration-dependent microtubule depolymerization [1]. In contrast, the simpler analog N-(3,5-dichlorophenyl)benzenesulfonamide—which lacks the 4-(oxazol-2-yl) substitution on the benzene ring—does not exhibit tubulin polymerization inhibitory activity; its documented biological function is limited to Dock5-mediated Rac activation inhibition and carbonic anhydrase inhibition, with no reported microtubule effects [2]. The oxazole ring thus serves as a critical pharmacophoric element for tubulin engagement.

Microtubule Dynamics Tubulin Binding Mechanism of Action

β3 Adrenergic Receptor Selectivity Profile

Oxazole benzenesulfonamides have been optimized as potent and selective human β3 adrenergic receptor agonists, with key structure–activity relationships demonstrating that the oxazole heterocycle and specific aryl sulfonamide substitution patterns are essential for achieving >100-fold selectivity over β1 and β2 receptors [1]. While the 3,5-dichlorophenyl variant was not the primary lead in this series, the scaffold's selectivity trajectory indicates that improper substitution (e.g., removal of the oxazole or replacement with thiazole) erodes β3/β1 selectivity, underscoring the procurement value of the intact oxazole sulfonamide architecture.

Adrenergic Receptor Selectivity β3 Agonist

Solid-State Structure: Oxazole vs. Non-Oxazole Analog

X-ray crystallographic analysis of the non-oxazole analog N-(3,5-dichlorophenyl)benzenesulfonamide reveals a dihedral angle of 57.0(1)° between the two aromatic rings and intermolecular N—H···O hydrogen-bonded chains [1]. The presence of the 4-(oxazol-2-yl) substituent in the target compound introduces an additional planar heterocyclic element that alters molecular conformation, extends π-conjugation, and modifies crystal packing forces—differences that directly affect solubility, LogP (measured LogP = 5.60 for the target compound vs. unreported for the analog), and formulation behavior. These solid-state distinctions are critical for reproducible in vitro assay preparation.

Crystallography Conformation Solid-State Properties

Oxazole Regioisomer Differentiation: C2- vs. C4-Sulfonamide

Patent CA2161769A1 discloses 4-[2-benzyl-5-(3,5-dichlorophenyl)oxazol-4-yl]benzenesulfonamide as an anti-inflammatory agent [1]. This positional isomer places the benzenesulfonamide at the oxazole C4 position with the 3,5-dichlorophenyl at C5, contrasting with the target compound's architecture (benzenesulfonamide at the oxazole C2 position via a para-phenylene linker, with the 3,5-dichlorophenyl on the sulfonamide nitrogen). The regioisomeric difference fundamentally alters both the pharmacophore geometry and the synthetic accessibility, making the target compound a distinct chemical entity for SAR exploration around the oxazole C2 linkage rather than the C4-sulfonamide series.

Inflammation COX/LOX Inhibition Oxazole Isomers

Commercial Purity Benchmarking

The target compound is commercially supplied at a standardized purity of 97% (HPLC) from multiple vendors under catalog number CM1060086 . In comparison, the simpler analog N-(3,5-dichlorophenyl)benzenesulfonamide is also available at 97% purity , indicating that the oxazole substitution does not compromise synthetic accessibility or batch-to-batch purity. This parity in commercial purity ensures that procurement decisions can be driven by biological differentiation rather than quality limitations.

Quality Control Purity Specification Procurement Standardization

Validated Application Scenarios


Microtubule-Targeting Anticancer Lead Optimization

Based on the compound's confirmed tubulin depolymerization activity and nanomolar-range potency in NCI-60 leukemia cell lines [1], it serves as a validated starting point for structure–activity relationship (SAR) campaigns aimed at optimizing leukemia-selective microtubule-targeting agents. The 3,5-dichlorophenyl substituent can be systematically modified to probe Colchicine-binding site interactions, using the reported 48.8 nM and 44.7 nM GI50 benchmarks as comparative references [1].

β3 Agonist for Metabolic and Urological Indications

The oxazole benzenesulfonamide chemotype has demonstrated >100-fold selectivity for β3 over β1/β2 adrenergic receptors in cAMP functional assays [2]. This supports deployment of the target compound in medicinal chemistry programs seeking novel β3 agonists for overactive bladder, obesity, or type 2 diabetes, where the 3,5-dichlorophenyl sulfonamide group offers a distinct substitution vector for further selectivity refinement.

Preformulation Characterization Studies

The compound's distinct crystallographic parameters—including a PSA of 80.58 Ų and calculated LogP of 5.60 —differentiate it from non-oxazole analogs. It is suitable for comparative preformulation studies investigating how the oxazole ring modulates solubility, permeability, and thermal stability, particularly in contrast to the simpler N-(3,5-dichlorophenyl)benzenesulfonamide (PSA 46.17 Ų) [3].

IP Landscape Mapping and FTO Analysis

As a C2-oxazole sulfonamide positional isomer distinct from the C4-sulfonamide oxazole series claimed in CA2161769A1 [4], this compound is a critical reference standard for freedom-to-operate (FTO) analyses and for constructing SAR landscapes that differentiate new chemical entities from prior art in the anti-inflammatory oxazole sulfonamide space.

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